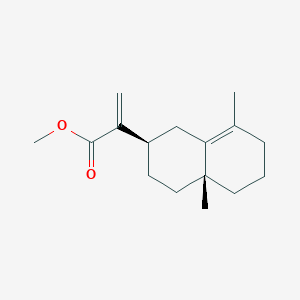

Methyl isocostate

Overview

Description

Methyl isocostate is an organic compound with the chemical formula C16H24O2 and a molecular weight of 248.36 g/mol . It is a volatile organic compound found in various plants and fruits such as bananas, grapes, and papayas. This compound is primarily used in the fragrance and flavor industry due to its unique aromatic properties .

Mechanism of Action

Target of Action

Methyl isocostate, a natural compound isolated from Globba schomburgkii , has been found to exhibit antibacterial activity . .

Mode of Action

It is known to have antibacterial properties It is plausible that this compound interacts with bacterial cells, leading to changes that inhibit their growth or survival

Result of Action

Given its antibacterial activity, it is likely that the compound leads to bacterial cell death or growth inhibition

Biochemical Analysis

Biochemical Properties

Methyl isocostate is involved in various biochemical reactions due to its antibacterial activity

Cellular Effects

Its antibacterial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isocostate is typically synthesized through the reaction of iso-costic acid with methanol. This reaction is catalyzed by an acidic catalyst and usually conducted under heated conditions . The general reaction can be represented as follows:

Iso-costic acid+Methanol→Methyl isocostate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of iso-costic acid with methanol in the presence of an acidic catalyst. The reaction is carried out in a reactor where the temperature is carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl isocostate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl isocostate has several applications in scientific research:

Comparison with Similar Compounds

Methyl isocostate is structurally similar to several other compounds, including:

- Iso-costic acid (CAS#69978-82-1)

- Alpha-costic acid (CAS#28399-17-9)

- Pterodonoic acid (CAS#62458-42-8)

- Ilicic acid (CAS#4586-68-9)

- Beta-costic acid (CAS#3650-43-9)

- 5alpha-Hydroxycostic acid (CAS#132185-83-2)

- 5beta-Hydroxycostic acid (CAS#132185-84-3)

- Pterodontic acid (CAS#185845-89-0)

- 2,3-Dihydroxypterodontic acid (CAS#185821-32-3) .

Uniqueness: Its ability to inhibit key enzymes involved in carbohydrate metabolism highlights its potential therapeutic benefits .

Properties

IUPAC Name |

methyl 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-11-6-5-8-16(3)9-7-13(10-14(11)16)12(2)15(17)18-4/h13H,2,5-10H2,1,3-4H3/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZSHJKGKHTKDS-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201123039 | |

| Record name | Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132342-55-3 | |

| Record name | Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132342-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying methyl isocostate in Globba schomburgkii?

A1: this compound was identified as one of the potential bioactive compounds present in the rhizomes of Globba schomburgkii Hook.f. [1] This is significant because bioassay-guided fractionation revealed that certain sub-fractions from the plant extract, where this compound was present, displayed considerably higher antibacterial activity compared to the crude extract. [1] While further research is needed to definitively confirm its role, this finding suggests that this compound may contribute to the antibacterial properties observed in Globba schomburgkii and could potentially serve as a lead compound for developing new antibacterial agents.

Q2: Are there any ongoing studies exploring the structure-activity relationship (SAR) of this compound and its analogs?

A2: While the provided research articles do not delve into detailed SAR studies for this compound, the identification of this compound in plants with known bioactivity opens avenues for future research in this direction. [1, 2] Understanding the relationship between the structure of this compound and its potential antibacterial activity could help design and synthesize more potent and selective derivatives. This could involve modifying different functional groups on the molecule and evaluating the impact of these modifications on antibacterial activity.

- Pongcharoen S, et al. Bioassay-Guided Fractionation, Chemical Compositions and Antibacterial Activity of Extracts from Rhizomes of Globba schomburgkii Hook.f. Molecules. 2021;26(12):3673.

- Samdan J, et al. СОСТАВ ЭФИРНОГО МАСЛА ARTEMISIA MACROCEPHALA JACQUE EX BESSER., ПРОИЗРАСТАЮЩЕЙ В МОНГОЛИИ. Химия растительного сырья . 2019;(4):104-110.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)

![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)